![molecular formula C16H16N4OS B2692538 1-{7-甲基-2-[(2-甲基苯基)硫代][1,2,4]三唑并[1,5-a]嘧啶-6-基}乙酮 CAS No. 879044-17-4](/img/structure/B2692538.png)

1-{7-甲基-2-[(2-甲基苯基)硫代][1,2,4]三唑并[1,5-a]嘧啶-6-基}乙酮

描述

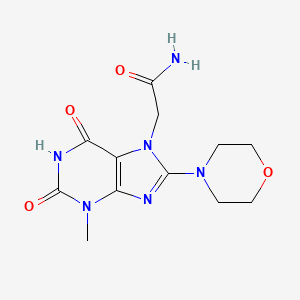

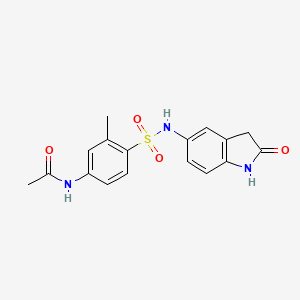

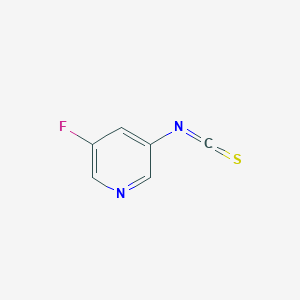

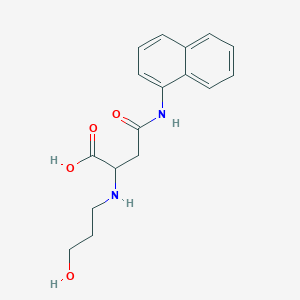

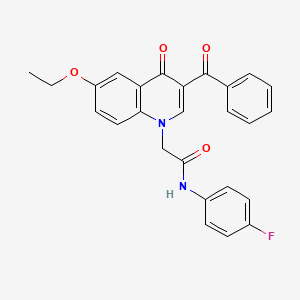

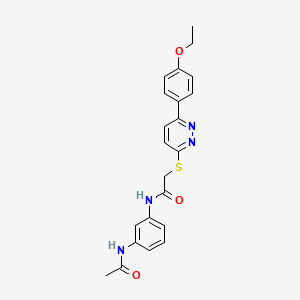

“1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and possibly its melting point, boiling point, and density .科学研究应用

新型生物活性化合物的合成

类似于1-{7-甲基-2-[(2-甲基苄基)硫代][1,2,4]三唑并[1,5-a]嘧啶-6-基}乙酮的化合物已被合成,用于其潜在的生物活性。例如,6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑的衍生物对巨噬细胞和 T 淋巴细胞表现出有效的免疫抑制和免疫刺激作用,以及对 LPS 刺激的 NO 生成有显着的抑制作用。这些化合物还对各种癌细胞和白血病细胞表现出很强的细胞毒性,突出了它们在药物化学和药物发现中的潜力(H. Abdel‐Aziz 等人,2011)。

抗菌和抗真菌应用

新的吡唑并[1,5-a]嘧啶和 1,2,4-三唑并[1,5-a]嘧啶衍生物结合噻唑并[3,2-a]苯并咪唑部分被合成,并对细菌和真菌物种表现出中等作用。这强调了这些化合物在开发新的抗菌剂中的实用性(H. Abdel‐Aziz 等人,2008)。

杂环化合物的合成

该化合物及其衍生物作为合成各种杂环化合物(包括噻吩、恶唑、三唑、嘧啶和吡啶)的关键中间体。这些化合物具有重要的生物学和医学意义,突出了该化合物在有机合成中的多功能性(M. Salem 等人,2021)。

生物过程的抑制剂

该化合物的衍生物已被评估为潜在的生物过程抑制剂,例如 15-脂氧合酶 (15-LO)。例如,合成的化合物对 15-LO 表现出有希望的 IC50 值,表明它们作为治疗与该酶相关的疾病的治疗剂的潜力(Tayebe Asghari 等人,2016)。

化学表征和光谱分析

衍生物的化学表征和光谱分析,包括 X 射线衍射和 NMR 光谱,提供了对其结构特征的见解。这对于理解结构与活性之间的关系至关重要,有助于设计更有效的化合物(S. Lahmidi 等人,2019)。

未来方向

作用机制

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of CDK2, preventing its normal function and leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . They have also been observed to cause alterations in cell cycle progression and induce apoptosis within cells .

生化分析

Biochemical Properties

The compound 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the biochemical reactions that this enzyme is involved in .

Cellular Effects

In cellular studies, 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone exerts its effects by binding to CDK2 and inhibiting its activity . This results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s inhibitory effect on CDK2 is significant .

属性

IUPAC Name |

1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETGMYCLNDRFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320644 | |

| Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879044-17-4 | |

| Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)